2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile
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Overview
Description
2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile is a chemical compound with the molecular formula C9H6N2OS. It is a heterocyclic compound containing both a thiophene ring and an isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method employs the use of copper(I) or ruthenium(II) catalysts for the (3+2) cycloaddition reaction . there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often emphasized in the development of industrial-scale synthetic routes. This includes the use of eco-friendly solvents and reagents, as well as the minimization of waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(5-(Thiophen-2-yl)isoxazol-3-yl)phenyl trifluoroacetate: This compound shares a similar core structure but has different functional groups, which may result in different chemical properties and biological activities.
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene sulfoxides and sulfones, exhibit similar chemical reactivity but may have different applications.
Uniqueness
2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile is unique due to its combination of the thiophene and isoxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c10-4-3-7-6-8(12-11-7)9-2-1-5-13-9/h1-2,5-6H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFURVGISHFMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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